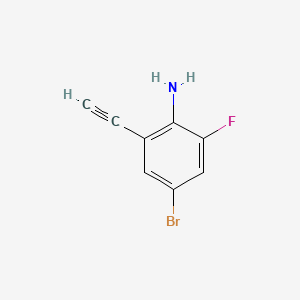

4-bromo-2-ethynyl-6-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethynyl-6-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHGHNFNJLAHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC(=C1)Br)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 4-Bromo-2-ethynyl-6-fluoroaniline

Executive Summary & Strategic Rationale

This guide details the synthesis of 4-bromo-2-ethynyl-6-fluoroaniline , a high-value pharmacophore often utilized in the development of covalent kinase inhibitors (e.g., BTK, EGFR inhibitors). The presence of the ethynyl group (Michael acceptor precursor or "warhead" linker) adjacent to the amine, combined with the specific halogenation pattern, makes this molecule a critical scaffold for structure-activity relationship (SAR) studies.

The Core Challenge: The synthesis hinges on chemoselectivity . The molecule contains three potential reactive sites for cross-coupling: a C–F bond, a C–Br bond, and a C–I bond (introduced as a handle). The protocol defined below utilizes the distinct oxidative addition rates of Palladium (Pd) catalysts (

Retrosynthetic Analysis

To synthesize the target (3) , we cannot directly alkynylate 4-bromo-2-fluoroaniline due to the lack of a reactive handle at the ortho-position. Direct bromination would lead to scrambling or over-bromination. Therefore, we employ a Regioselective Iodination strategy followed by a Chemoselective Sonogashira Coupling .

Synthetic Pathway[1][2][3][4][5][6]

-

Precursor: 4-Bromo-2-fluoroaniline (Commercially available).[1]

-

Activation: Electrophilic aromatic substitution to install Iodine at C6 (ortho to amine).

-

Coupling: Selective reaction of the C–I bond over the C–Br bond with TMS-acetylene.

-

Deprotection: Removal of the silyl group to reveal the terminal alkyne.

Figure 1: Retrosynthetic logic flow emphasizing the sequential installation of functional groups.

Detailed Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesize 4-bromo-2-fluoro-6-iodoaniline.

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (

Reagents:

-

4-Bromo-2-fluoroaniline (1.0 equiv)[2]

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Catalytic acid (TFA or PTSA, 0.1 equiv) or solvent-based activation (AcOH).

-

Solvent: Acetonitrile (ACN) or DMF.

Protocol:

-

Setup: Charge a round-bottom flask with 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) and Acetonitrile (100 mL).

-

Activation: Add Trifluoroacetic acid (TFA) (0.6 mL, 10 mol%) to activate the NIS and protonate the succinimide byproduct.

-

Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (12.4 g, 55.2 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a slightly less polar spot (

-

-

Workup: Quench with 10% aqueous sodium thiosulfate (

) to remove excess iodine (solution turns from dark red/brown to yellow). Extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water or pass through a short silica plug if necessary.-

Yield Target: >85%

-

Data: 4-bromo-2-fluoro-6-iodoaniline (Solid).

-

Step 2: Chemoselective Sonogashira Coupling

Objective: Synthesize 4-bromo-2-fluoro-6-((trimethylsilyl)ethynyl)aniline. Critical Control Point: Temperature.[3][4][1][2][5][6][7] The C–I bond undergoes oxidative addition with Pd(0) at room temperature. The C–Br bond typically requires heating (>60°C). Maintaining the reaction at RT ensures the Bromine remains intact [1, 2].

Reagents:

-

4-Bromo-2-fluoro-6-iodoaniline (from Step 1) (1.0 equiv)

-

Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (

) (0.02 equiv / 2 mol%) -

Copper(I) Iodide (CuI) (0.01 equiv / 1 mol%)

-

Base: Triethylamine (

) (3.0 equiv) -

Solvent: THF or DMF (degassed).

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and cool under Argon/Nitrogen flow.

-

Dissolution: Dissolve the iodoaniline (5.0 g, 15.8 mmol) in dry, degassed THF (50 mL). Add

(6.6 mL). -

Catalyst Addition: Add

(220 mg) and CuI (30 mg). The solution typically turns dark. -

Alkyne Addition: Add TMS-acetylene (2.7 mL, 19.0 mmol) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Caution: Do NOT heat. Heating will promote coupling at the C4-Bromine position, leading to bis-alkynylated side products.

-

-

Workup: Filter through a celite pad to remove metal precipitates. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Yield Target: 75–85%

-

Step 3: Desilylation (Deprotection)

Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline. Mechanism: Base-catalyzed cleavage of the Si–C bond.

Protocol:

-

Dissolution: Dissolve the TMS-intermediate (4.0 g) in Methanol (40 mL).

-

Base Addition: Add Potassium Carbonate (

) (2.0 equiv, solid). -

Reaction: Stir at RT for 30–60 minutes.

-

Checkpoint: TLC will show a shift to a more polar product as the lipophilic TMS group is removed.

-

-

Workup: Dilute with water (100 mL). The product often precipitates. If so, filter and wash with water.[8] If not, extract with DCM.

-

Final Purification: Recrystallization from Hexanes/DCM or sublimation if high purity is required for biological assays.

Key Data & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | Off-white to pale yellow crystalline solid | Dark oil suggests oxidation; use fresh aniline. |

| MS (ESI+) | [M+H]+ = 214/216 (Br isotope pattern) | Loss of Br pattern (M+H ~136) implies dehalogenation. |

| NMR ( | Ethynyl proton ( | Missing singlet? TMS removal incomplete. |

| Selectivity | Single alkyne addition | Bis-addition? Lower Temp in Step 2; reduce Pd loading. |

Selectivity Logic Diagram

The following diagram illustrates the kinetic hierarchy that allows this synthesis to work.

Figure 2: Kinetic hierarchy of oxidative addition enabling chemoselectivity.

Safety & Handling

-

Anilines: Toxic by inhalation and skin absorption. Use double gloving and work in a fume hood.

-

Acetylenes: Terminal acetylenes can be potentially explosive if concentrated or heated in the presence of heavy metals without solvent. Keep wet or in solution.[7]

-

Waste: All aqueous waste from Step 2 contains heavy metals (Pd, Cu) and must be segregated for specific disposal.

References

-

Sonogashira Coupling Selectivity: Wikipedia contributors. (2025). Sonogashira coupling. Wikipedia. Link

-

Reactivity of Aryl Halides: BenchChem. (2025).[5] Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions. Link

-

Regioselective Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[9] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. Link

-

Deprotection of Silyl Ethers: Gelest, Inc. Deprotection of Silyl Ethers - Technical Library. Link

Sources

- 1. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. glenresearch.com [glenresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 9. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

Strategic Reagent Profile: 4-Bromo-2-ethynyl-6-fluoroaniline

The following technical guide is structured as a strategic whitepaper for drug discovery scientists. It synthesizes confirmed chemical reactivity data with medicinal chemistry principles to profile 4-bromo-2-ethynyl-6-fluoroaniline as a high-value orthogonal scaffold.[1]

The "Tri-Vector" Scaffold for Next-Generation Kinase Inhibitors and PROTACs [1]

Executive Summary

In the optimization of small-molecule therapeutics, 4-bromo-2-ethynyl-6-fluoroaniline represents a "privileged structure" due to its orthogonal reactivity profile.[1] Unlike standard anilines, this scaffold offers three distinct vectors for diversification, enabling the rapid construction of libraries with high fraction aromatic (Fsp2) character.

This guide details the synthesis, reactivity, and application of this molecule, specifically focusing on its role as a precursor for 7-fluoro-5-bromoindoles —a critical motif in metabolically stable Tyrosine Kinase Inhibitors (TKIs) and as a lynchpin in PROTAC linker design.

Structural Analysis & Reactivity Profile

The utility of 4-bromo-2-ethynyl-6-fluoroaniline lies in its ability to undergo sequential, non-interfering reactions.[1]

| Functional Group | Position | Reactivity Vector | Primary Application |

| Primary Amine (-NH₂) | C1 | Nucleophile | Heterocycle formation (Indole/Quinoline), Amide coupling.[1] |

| Ethynyl Group (-C≡CH) | C2 | Electrophile / Dipolarophile | Indole cyclization (5-endo-dig), "Click" chemistry (CuAAC).[1] |

| Bromine (-Br) | C4 | Electrophile (Aryl Halide) | Suzuki/Buchwald couplings (remains intact during alkyne manipulation).[1] |

| Fluorine (-F) | C6 | Bioisostere / Blocking Group | Metabolic stability (blocks P450 oxidation at C7 of indole), modulates pKa. |

The "Orthogonality" Principle

The chemical differentiation between the C2-Ethynyl and C4-Bromo groups is the defining feature of this scaffold. The C2-alkyne allows for immediate cyclization to a heterocycle, while the C4-bromide remains inert under cyclization conditions, preserving a handle for late-stage diversification (e.g., attaching a PROTAC linker or a solubilizing tail).

Experimental Protocol: Chemoselective Synthesis

Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline starting from commercially available 4-bromo-2-fluoro-6-iodoaniline.

Rationale: Direct bromination of 2-ethynyl-6-fluoroaniline is non-regioselective.[1] The most robust route utilizes the significant reactivity difference between Aryl-Iodide and Aryl-Bromide in Sonogashira coupling.[1]

Step 1: Chemoselective Sonogashira Coupling

Reaction: 4-bromo-2-fluoro-6-iodoaniline + TMS-Acetylene

-

Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-fluoro-6-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (2.0 mol%), and CuI (1.0 mol%).

-

Solvent/Base: Add anhydrous THF (0.2 M) and degassed Triethylamine (3.0 equiv).

-

Addition: Cool to 0°C. Add Trimethylsilylacetylene (1.1 equiv) dropwise.

-

Execution: Stir at Room Temperature (23°C) for 4–6 hours. Note: Do not heat. Heating >50°C may activate the C4-Bromine.[1]

-

Validation: Monitor by TLC/LCMS. The C-I bond reacts >100x faster than the C-Br bond at RT.[1]

-

Workup: Filter through a Celite pad, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).

Step 2: Desilylation

Reaction: Intermediate A

-

Dissolution: Dissolve Intermediate A in MeOH/THF (1:1).

-

Deprotection: Add K₂CO₃ (1.5 equiv) at 0°C. Stir for 30 min.

-

Isolation: Aqueous workup and extraction with DCM.[2] The product is air-sensitive; store under Argon at -20°C.

Data Summary Table

| Parameter | Value / Observation |

| Yield (Step 1) | 88–92% |

| Yield (Step 2) | 95% |

| Selectivity | >98:2 (Mono-alkynylation at C6-I vs C4-Br) |

| Appearance | Off-white to pale yellow solid |

| Stability | Moderate (prone to polymerization if exposed to light/air >24h) |

Core Application: Synthesis of 7-Fluoro-5-Bromoindoles

The primary application of this molecule is as a precursor to 7-fluoro-5-bromoindole , a scaffold found in next-generation kinase inhibitors where the 7-fluoro substitution prevents oxidative metabolism (a common failure mode for indole-based drugs).[1]

Mechanism of Cyclization

The cyclization follows a metal-catalyzed hydroamination pathway.[1] Gold (Au) or Indium (In) catalysts are preferred over Copper to prevent concurrent coupling at the C4-Br position.

Figure 1: Gold-catalyzed cyclization pathway yielding the 7-fluoroindole core while preserving the 5-bromo handle.[1]

Protocol: Au-Catalyzed Cyclization

-

Reagents: 4-bromo-2-ethynyl-6-fluoroaniline (1.0 equiv), AuCl₃ (5 mol%), AgOTf (5 mol%).[1]

-

Conditions: Toluene, 80°C, 2 hours.

-

Result: Quantitative conversion to 5-bromo-7-fluoroindole .

-

Significance: The resulting indole has a free NH (position 1), a Fluorine at position 7 (metabolic block), and a Bromine at position 5.[3]

Advanced Application: PROTAC Linker Integration

In Proteolysis Targeting Chimera (PROTAC) design, the 5-bromo-7-fluoroindole derived from this reagent serves as an ideal "Warhead Connector."[1]

-

Warhead Side: The Indole NH or C3 position binds to the target protein (e.g., Kinase).

-

Linker Side: The C5-Bromine is used to attach the linker chain via Buchwald-Hartwig amination or Suzuki coupling.[1]

Workflow:

-

Scaffold Gen: Convert 4-bromo-2-ethynyl-6-fluoroaniline

5-bromo-7-fluoroindole. -

Target Binding: Functionalize Indole C3 (e.g., Vilsmeier-Haack formylation) to create the kinase-binding motif.[1]

-

Linker Attachment: React the C5-Br with a diamine linker (e.g., Boc-piperazine) via Pd-catalyzed amination.[1]

-

E3 Ligase Recruitment: Deprotect linker and attach E3 Ligase ligand (e.g., Thalidomide or VHL).

Figure 2: Strategic workflow for converting the ethynyl aniline precursor into a functional PROTAC.

References

-

Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Indole Synthesis via 2-Alkynylanilines: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

-

Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Gold-Catalyzed Cyclization: Arcadi, A., Bianchi, G., Di Giuseppe, S., & Marinelli, F. (2003). Gold(III)-catalyzed synthesis of 2,3-disubstituted indoles from 2-alkynylanilines in ionic liquids.[1] Green Chemistry, 5(1), 64-67.

-

Precursor Availability (4-Bromo-2-fluoro-6-iodoaniline): PubChem Compound Summary for CID 58462635.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-bromo-2-ethynyl-6-fluoroaniline

Executive Summary & Strategic Rationale

The synthesis of 4-bromo-2-ethynyl-6-fluoroaniline represents a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, BTK) where the 2-ethynylaniline moiety serves as a precursor for indole or quinazoline cores.

This protocol addresses the primary synthetic difficulty: Chemoselectivity . The target molecule contains three halogenated positions with distinct reactivities.[1][2][3] The strategy relies on the inherent reactivity hierarchy of aryl halides in Palladium-catalyzed cross-coupling (

Core Synthetic Strategy

-

Starting Material: 4-bromo-2-fluoroaniline (Commercially available).[4]

-

Step 1 (Regiocontrol): Electrophilic iodination directed by the amino group to install an iodine at the C6 position.

-

Step 2 (Chemocontrol): Kinetic control of the Sonogashira coupling to react exclusively at the C-I bond.

-

Step 3 (Deprotection): Removal of the silyl protecting group.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the disconnection strategy and the logic flow for the synthesis.

Figure 1: Retrosynthetic logic flow emphasizing the exploitation of halogen reactivity differences.

Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesize 4-bromo-2-fluoro-6-iodoaniline.

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7] | Amount |

| 4-bromo-2-fluoroaniline | 190.01 | 1.0 | 10.0 g |

| N-Iodosuccinimide (NIS) | 224.98 | 1.05 | 12.4 g |

| Acetonitrile (ACN) | - | Solvent | 100 mL |

| TFA (Catalytic) | 114.02 | 0.1 | 0.4 mL |

Protocol:

-

Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromo-2-fluoroaniline (10.0 g) in ACN (100 mL).

-

Activation: Add Trifluoroacetic acid (TFA) (0.4 mL). Note: Acid catalysis activates NIS by protonating the carbonyl, enhancing the electrophilicity of the iodine.[8]

-

Addition: Cool the solution to 0°C (ice bath). Add NIS (12.4 g) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2][6]

-

Checkpoint: The product is less polar than the starting material.

-

-

Workup: Quench the reaction with 10% aqueous sodium thiosulfate (

) to remove excess iodine (indicated by color change from dark red/brown to yellow). -

Extraction: Dilute with water (200 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallization from Ethanol/Water or flash column chromatography (0-10% EtOAc in Hexanes).

-

Expected Yield: 85–92%.

-

Data:

H NMR will show the disappearance of one aromatic proton and a shift in the remaining signals due to the iodine shielding cone.

-

Step 2: Chemoselective Sonogashira Coupling

Objective: Synthesize 4-bromo-2-fluoro-6-((trimethylsilyl)ethynyl)aniline. Critical Control Point: Temperature must be kept at Room Temperature . Heating (>50°C) will promote oxidative addition into the C-Br bond, leading to polymerization or bis-coupling.

| Reagent | MW | Equiv.[2][4][5][6][7][9] | Amount |

| Intermediate 1 | 315.91 | 1.0 | 5.0 g |

| TMS-Acetylene | 98.22 | 1.2 | 2.7 mL |

| Pd(PPh | 701.9 | 0.03 | 333 mg |

| CuI | 190.45 | 0.02 | 60 mg |

| Triethylamine (TEA) | 101.19 | 3.0 | 6.6 mL |

| THF (Anhydrous) | - | Solvent | 50 mL |

Protocol:

-

Degassing (Crucial): In a dry Schlenk flask, dissolve Intermediate 1 (5.0 g) in anhydrous THF (50 mL) and TEA (6.6 mL). Sparge with Argon or Nitrogen for 15 minutes. Oxygen causes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.

-

Catalyst Addition: Add

(333 mg) and CuI (60 mg) under positive inert gas pressure. The solution will typically turn yellow/brown. -

Coupling: Add TMS-Acetylene (2.7 mL) dropwise via syringe.

-

Stirring: Stir at Room Temperature for 6–12 hours.

-

Optimization Note: If the reaction is sluggish after 6 hours, warm slightly to 30°C, but do not exceed 40°C .

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and precipitated ammonium salts. Rinse the pad with EtOAc.

-

Wash: Concentrate the filtrate, redissolve in EtOAc, and wash with water and brine.

-

Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexanes).

-

Expected Yield: 75–85%.[4]

-

Selectivity Check: LCMS should show a single peak with Mass [M+H]+ corresponding to the Mono-TMS adduct. If Bis-coupling occurs, the mass will be significantly higher.

-

Step 3: Desilylation

Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline.

| Reagent | MW | Equiv.[2][4][5][6][7][9] | Amount |

| Intermediate 2 | 286.2 | 1.0 | 3.0 g |

| K | 138.2 | 1.5 | 2.17 g |

| Methanol (MeOH) | - | Solvent | 30 mL |

Protocol:

-

Reaction: Dissolve Intermediate 2 (3.0 g) in MeOH (30 mL). Add solid

(2.17 g). -

Time: Stir at Room Temperature for 30–60 minutes. This reaction is usually very fast.

-

Workup: Concentrate the methanol in vacuo (do not heat excessively as terminal alkynes can be unstable).

-

Partition: Resuspend residue in water and extract with Dichloromethane (DCM).

-

Final Isolation: Dry over

and concentrate.-

Product: Off-white to pale yellow solid.

-

Storage: Store at -20°C under Argon. Terminal acetylenes on anilines can be prone to oxidation or polymerization over time.

-

Mechanistic Pathway & Selectivity

The success of this protocol hinges on the oxidative addition rates of Palladium(0).

Figure 2: Kinetic competition between C-I and C-Br bonds. At room temperature,

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Over-iodination or oxidation of amine. | Ensure temperature is kept at 0°C during addition. Use exactly 1.05 eq of NIS. |

| Bis-coupling in Step 2 | Temperature too high or reaction time too long. | Strictly maintain RT. Stop reaction immediately upon consumption of starting material. |

| Glaser Coupling (Di-alkyne) | Oxygen in Step 2. | Improve degassing (freeze-pump-thaw is superior to sparging). |

| Indole Formation | Spontaneous cyclization. | 2-ethynylanilines can cyclize to indoles if heated with metal salts. Keep Step 3 mild and store product cold. |

References

-

Chemoselectivity in Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Iodination of Anilines: Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. Link

-

General Protocol for 2-Ethynylanilines: Koradin, C., Dohle, W., Rodriguez, A. L., Schmid, B., & Knochel, P. (2003). Synthesis of polyfunctional indoles via a zinc-mediated cyclization. Tetrahedron, 59(10), 1571-1587. Link

-

Reactivity of Polyhalogenated Aromatics: Handy, S. T., & Zhang, Y. (2006). Chemoselective cross-coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews, 35(1), 71-84. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Ethynylaniline synthesis - chemicalbook [chemicalbook.com]

Technical Application Note: Sonogashira Coupling of 4-Bromo-2-ethynyl-6-fluoroaniline

[1]

Executive Summary & Molecule Profile

Target Molecule: 4-Bromo-2-ethynyl-6-fluoroaniline (CAS: 2866317-07-7) Role: Bifunctional Building Block (Indole Precursor / Cross-Coupling Scaffold)[1]

This application note details the chemoselective handling of 4-bromo-2-ethynyl-6-fluoroaniline , a "Janus" scaffold containing three distinct reactive sites: a nucleophilic aniline (–NH₂), an electrophilic aryl bromide (–Br), and a nucleophilic terminal alkyne (–C≡CH).[1]

The primary challenge in utilizing this scaffold is chemoselectivity .[1] The molecule contains both an oxidative addition site (Ar-Br) and a transmetallation site (terminal alkyne).[1] Under non-optimized Sonogashira conditions, this substrate faces catastrophic risks of polymerization (head-to-tail coupling) or Glaser homocoupling.[1] Furthermore, the ortho-disposition of the amino and ethynyl groups makes this molecule a "coiled spring" for cyclization into 6-bromo-4-fluoroindole.[1]

This guide provides two validated workflows:

-

Synthesis Protocol: Constructing the scaffold from 4-bromo-2-fluoroaniline via chemoselective iodination and Sonogashira coupling.[1]

-

Utilization Protocol: Selectively coupling the terminal alkyne to external electrophiles without disturbing the aryl bromide.

Chemical Logic & Reactivity Map

The Hierarchy of Reactivity

Success depends on exploiting the kinetic differences between halogen leaving groups.[1]

-

Aryl Iodide (Ar-I): Reacts at Room Temperature (RT).[1][2][3]

-

Aryl Bromide (Ar-Br): Requires Heat (>60°C) or specialized ligands.[1]

-

Terminal Alkyne: Susceptible to Cu-mediated homocoupling (Glaser) in the presence of O₂.[1]

Strategic Pathways

The following diagram illustrates the synthesis and utilization pathways, highlighting the critical "forks" where conditions dictate the product.

Figure 1: Synthetic workflow and reactivity divergence. The blue path indicates the selective synthesis route.

Part 1: Synthesis of the Scaffold

Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline from 4-bromo-2-fluoroaniline.

Step 1: Regioselective Iodination

The amino group directs iodination to the ortho position (C6).[1]

-

Reagents: N-Iodosuccinimide (NIS), Ag₂SO₄ (catalyst).[1]

-

Conditions: 0°C to RT, 2-4 hours.

-

Yield Target: >85%.

Step 2: Chemoselective Sonogashira Coupling

Critical Step: We must couple TMS-acetylene to the Iodide without touching the Bromide .[1]

-

Substrate: 4-Bromo-2-fluoro-6-iodoaniline.[1]

-

Reagent: Trimethylsilylacetylene (TMSA) (1.1 equiv).[1]

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) or Pd(PPh₃)₄.

-

Co-Catalyst: CuI (1 mol%).[1]

-

Base/Solvent: Et₃N / THF (1:3 ratio).[1]

-

Temperature: Room Temperature (20-25°C) . Do not heat.

Mechanism: At RT, the Pd(0) catalyst undergoes oxidative addition rapidly into the C–I bond (Bond Dissociation Energy ~65 kcal/mol) but is kinetically too slow to insert into the C–Br bond (~81 kcal/mol).

Step 3: Desilylation[1]

Part 2: Utilization Protocol (Coupling the Scaffold)

Scenario: You have 4-bromo-2-ethynyl-6-fluoroaniline and want to couple it to an external Aryl Iodide (Ar-I).[1]

Challenges:

-

Homocoupling: The free alkyne can dimerize (Glaser coupling) if O₂ is present.[1][6]

-

Cyclization: Heating can trigger indole formation.[1]

Detailed Protocol

Materials

| Component | Specification | Role |

| Substrate | 4-Bromo-2-ethynyl-6-fluoroaniline (1.0 equiv) | Nucleophile (Alkyne) |

| Partner | Aryl Iodide (Ar-I) (1.1 equiv) | Electrophile |

| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Cross-coupling catalyst |

| Co-catalyst | CuI (1.5 mol%) | Alkyne activator |

| Base | Diisopropylamine (DIPA) or Et₃N (3.0 equiv) | HCl scavenger |

| Solvent | Anhydrous THF or DMF | Medium |

Step-by-Step Procedure

-

Degassing (Critical):

-

Solvent Addition:

-

Reaction:

-

Stir at Room Temperature for 4–12 hours.

-

Control: Monitor via TLC/LCMS.[1] The Ar-I should be consumed. The Ar-Br on your scaffold will remain intact at RT.

-

Note: If the reaction is sluggish, warm gently to 40°C. Do not exceed 60°C to prevent reaction at the bromide or indole cyclization.

-

-

Workup:

Troubleshooting & Critical Parameters

Preventing "Glaser" Homocoupling

If you observe a dimer byproduct (Ar-C≡C-C≡C-Ar), oxygen is leaking into your system.[1]

-

Solution: Use the "Freeze-Pump-Thaw" method for degassing solvents.[1][6]

-

Alternative: Switch to a Copper-Free protocol (e.g., Pd(OAc)₂ / PPh₃ / K₂CO₃ in DMF at 60°C), though this requires heating which risks Br-coupling.[1]

Indole Cyclization vs. Coupling

The 2-alkynylaniline motif is a precursor to indoles.[1]

-

Risk: If you heat the reaction >80°C, the nitrogen lone pair may attack the activated alkyne (5-endo-dig or 6-endo-dig cyclization).[1]

-

Mitigation: Keep the pH neutral-basic and temperature low. If you want the indole, simply heat the product of the Sonogashira reaction with CuI or AuCl₃.

Coupling at the Bromide Position

If you intend to couple an external alkyne to the Bromide position of this scaffold:

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007).[7] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1][7][8] Chemical Reviews, 107(3), 874-922. Link

- Nagy, E., et al. (2012). Selective Sonogashira Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

Sources

- 1. 429683-46-5|4-Bromo-2-fluoro-6-methylaniline|BLD Pharm [bldpharm.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

Application Notes and Protocols for 4-bromo-2-ethynyl-6-fluoroaniline in Medicinal Chemistry

Introduction: A Privileged Scaffold for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted anilines represent a "privileged scaffold," a molecular framework that has consistently demonstrated the ability to bind to a variety of biological targets, leading to the development of numerous approved drugs.[1] Within this class, 4-bromo-2-ethynyl-6-fluoroaniline emerges as a highly versatile and rationally designed intermediate, poised for the synthesis of complex molecular architectures, particularly in the realm of targeted cancer therapies.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-bromo-2-ethynyl-6-fluoroaniline. We will delve into the rationale behind its unique substitution pattern, provide detailed protocols for its application in key synthetic transformations, and discuss the interpretation of experimental outcomes. The methodologies and principles outlined herein are grounded in established chemical literature and are designed to be directly applicable to the synthesis of next-generation therapeutic agents.

The Strategic Advantage of the Substitution Pattern

The efficacy of 4-bromo-2-ethynyl-6-fluoroaniline as a building block in medicinal chemistry is not coincidental; it is the result of a deliberate arrangement of functional groups, each contributing to its synthetic utility and the desirable properties of its derivatives.

The Role of the Fluoro Group: Enhancing Pharmacokinetic and Pharmacodynamic Properties

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[2] The high electronegativity of fluorine can lead to:

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved dosing regimens.[3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug candidate.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve cell membrane permeability and oral bioavailability.[4]

The Bromo and Ethynyl Groups: A Gateway to Molecular Complexity via Sonogashira Coupling

The bromo and ethynyl groups are strategically positioned for participation in one of the most powerful and versatile cross-coupling reactions in organic synthesis: the Sonogashira coupling.[5]

-

The Bromo Group as a Reactive Handle: The bromine atom at the 4-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its reactivity is well-balanced, allowing for efficient coupling under relatively mild conditions.

-

The Ethynyl Group as a Versatile Linker: The terminal alkyne at the 2-position is the key reactive partner in the Sonogashira reaction, enabling the formation of a carbon-carbon bond with a wide variety of aryl or vinyl halides.[6] This allows for the facile introduction of diverse molecular fragments, which is crucial for exploring the structure-activity relationship (SAR) of a drug candidate.

The Sonogashira coupling of 4-bromo-2-ethynyl-6-fluoroaniline with a suitable coupling partner provides a direct route to highly functionalized aniline derivatives, which are common precursors to a wide range of kinase inhibitors and other targeted therapies.

Experimental Protocol: Sonogashira Cross-Coupling of 4-bromo-2-ethynyl-6-fluoroaniline

This protocol provides a detailed, step-by-step methodology for a typical Sonogashira cross-coupling reaction using 4-bromo-2-ethynyl-6-fluoroaniline.

Materials and Reagents

-

4-bromo-2-ethynyl-6-fluoroaniline

-

Aryl or vinyl halide (coupling partner)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Reaction Setup and Procedure

-

Preparation of the Reaction Vessel: In a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-2-ethynyl-6-fluoroaniline (1.0 eq), the aryl or vinyl halide coupling partner (1.1 eq), and a magnetic stir bar.

-

Addition of Catalyst and Co-catalyst: To the flask, add the palladium catalyst (0.05 eq) and copper(I) iodide (0.1 eq).

-

Addition of Solvent and Base: Add the anhydrous, degassed solvent, followed by the amine base (2.0-3.0 eq).

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of all oxygen.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Typical Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Catalyst Loading | 2-5 mol% | Sufficient to ensure efficient catalytic turnover without excessive cost or metal contamination. |

| Co-catalyst Loading | 5-10 mol% | Facilitates the formation of the copper acetylide intermediate, accelerating the reaction. |

| Base | Triethylamine or Diisopropylethylamine | Acts as both a base to deprotonate the alkyne and a scavenger for the hydrogen halide byproduct. |

| Solvent | THF or DMF | Aprotic solvents that effectively dissolve the reactants and catalysts. |

| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, minimizing side reactions. |

| Reaction Time | 2-24 hours | Dependent on the reactivity of the coupling partners. |

| Expected Yield | 70-95% | Typical for Sonogashira couplings of this nature. |

Visualization of Synthetic Workflow and Application

Sonogashira Coupling Workflow

Caption: Workflow for the Sonogashira cross-coupling reaction.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold

Caption: A potential synthetic route to a kinase inhibitor scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-bromo-2-ethynyl-6-fluoroaniline and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-bromo-2-ethynyl-6-fluoroaniline is a powerful and strategically designed building block for medicinal chemistry. Its unique combination of a fluoro group for enhanced drug-like properties and bromo and ethynyl groups for versatile cross-coupling reactions makes it an invaluable tool for the synthesis of complex molecular targets. The protocols and information provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs, ultimately contributing to the advancement of targeted therapeutics.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- What is the role of bioisosterism in drug design? (2025, May 21).

- The role of fluorine in medicinal chemistry. (2008, October 4). Full article.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.

- Bioisosteric Replacements. (n.d.). Chemspace.

- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.

- Bioisosterism: A Rational Approach in Drug Design. (n.d.).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).

- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019, December 25). MDPI.

- Sonogashira coupling. (n.d.). In Wikipedia.

- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C

- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjug

- 2‐(Alkynyl)anilines and Derivatives — Versatile Reagents for Heterocyclic Synthesis. (n.d.).

- Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). PMC - NIH.

- Halogen

- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.

- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. (n.d.). Benchchem.

- Aniline. (n.d.).

- What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge.

- PSFC Halogen

- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

4-bromo-2-ethynyl-6-fluoroaniline as a building block for kinase inhibitors

Application Note: 4-Bromo-2-ethynyl-6-fluoroaniline in Kinase Inhibitor Design

Introduction: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the 4-bromo-2-ethynyl-6-fluoroaniline molecule represents a high-value "divergent core." It is not merely an intermediate; it is a pre-functionalized scaffold designed to address three critical challenges in medicinal chemistry: Hinge Binding , Metabolic Stability , and Vector Extension .

This Application Note details the synthesis, handling, and cyclization protocols for this building block, focusing on its conversion into 4-fluoro-6-bromoindole and quinazoline cores—two of the most prolific templates in FDA-approved kinase inhibitors (e.g., Osimertinib, Gefitinib).

Structural Biology & SAR Rationale

-

The Ethynyl Group (C2): A "warhead precursor." It serves as the 2-carbon unit required to close the ring into an indole or quinazoline. Its pre-installation avoids harsh conditions later in the synthesis.

-

The Fluorine Atom (C6):

-

Electronic Modulation: The strong electronegativity of fluorine (

) at the C6 position inductively withdraws electron density from the aniline nitrogen. This lowers the pKa of the conjugated system, potentially strengthening the Hydrogen Bond Donor (HBD) capability of the NH in the final heterocycle [1]. -

Metabolic Shielding: The C6 position in indole/quinazoline cores is a common "soft spot" for CYP450-mediated oxidation. Fluorine blocks this metabolic liability [2].

-

-

The Bromine Handle (C4): A versatile handle for late-stage diversification. It is positioned to direct substituents toward the Solvent Exposed Region or the Gatekeeper Residue , depending on the binding mode.

Synthetic Workflow: The Divergent Tree

The utility of this building block lies in its ability to access multiple chemotypes.[1] The diagram below illustrates the divergent pathways available from this single precursor.

Figure 1: Divergent synthetic pathways from the parent halo-aniline. The core building block allows access to distinct kinase inhibitor classes.

Experimental Protocols

Protocol A: Selective Synthesis of the Building Block

Objective: Synthesize 4-bromo-2-ethynyl-6-fluoroaniline from 4-bromo-2-fluoro-6-iodoaniline.

Challenge: Differentiating between the Iodine (C6) and Bromine (C4) reactivity.

Solution: Exploiting the bond dissociation energy difference (

Reagents:

-

Substrate: 4-bromo-2-fluoro-6-iodoaniline (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.1 equiv)

-

Catalyst:

(2 mol%) -

Co-catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:4 ratio)

Step-by-Step Procedure:

-

Degassing (Critical): Charge a flame-dried Schlenk flask with the iodoaniline,

, and CuI. Evacuate and backfill with Argon ( -

Solvent Addition: Add degassed THF and

via syringe. The solution should turn slightly yellow/brown. -

Addition: Add TMSA dropwise over 10 minutes at Room Temperature (20-25°C) .

-

Note: Do NOT heat. Heating >40°C will activate the C-Br bond and cause polymerization or double-addition.

-

-

Monitoring: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

) should disappear; product ( -

Deprotection (One-Pot): Once coupling is complete, add

(2.0 equiv) and Methanol (equal volume to THF). Stir for 30 minutes to remove the TMS group. -

Workup: Dilute with water, extract with

, wash with brine, and dry over -

Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85-92%.

-

Stability Warning: Store under Argon at -20°C. Terminal ethynyl anilines are prone to oxidation (turning black) upon prolonged air exposure.

-

Protocol B: Cyclization to 4-Fluoro-6-Bromoindole (The "Kinase Core")

Objective: Convert the ethynyl aniline into a substituted indole, a common scaffold in Type I inhibitors (e.g., Sunitinib analogs). Method: Pd-catalyzed annulation with an external Aryl Iodide (Cacchi-type reaction) [4].

Reagents:

-

Substrate: 4-bromo-2-ethynyl-6-fluoroaniline (1.0 equiv)

-

Partner: Aryl Iodide (

) (1.2 equiv) -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a pressure vial, combine the ethynyl aniline, Aryl Iodide, and Base.

-

Catalyst: Add

in a glovebox or under strict Argon flow. -

Reaction: Seal and heat to 80°C for 12 hours.

-

Workup: Pour into ice water. The indole often precipitates. Filter or extract with EtOAc.

-

Validation:

-

1H NMR: Look for the disappearance of the alkyne proton (

ppm) and the appearance of the Indole C3-H (

-

Data Presentation & QC Standards

Table 1: Reactivity Profile of Halogens in Sonogashira Coupling Use this table to troubleshoot selectivity issues.

| Halogen Position | Bond Energy (kcal/mol) | Reactivity at 25°C | Reactivity at 80°C | Outcome |

| C6-Iodo | ~65 | High | Very High | Target Reaction |

| C4-Bromo | ~81 | Inert | Moderate | Side Product (Double addn) |

| C6-Fluoro | ~115 | Inert | Inert | Stable (Desired) |

Quality Control Specifications:

-

HPLC Purity: >98% (Required for biological assays).

-

Appearance: Pale yellow crystalline solid. Darkening indicates oxidation.

-

IR Spectrum: Sharp peak at

(

Mechanistic Insight: Kinase Hinge Binding

The following diagram visualizes how the synthesized 4-fluoro-6-bromoindole core interacts within the ATP-binding pocket of a typical tyrosine kinase.

Figure 2: Schematic of the Hinge Binding interactions. The Fluorine atom enhances the acidity of the Indole NH, potentially strengthening the primary hydrogen bond with the kinase hinge carbonyl.

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An Efficient Palladium-Catalyzed Synthesis of 2-Substituted 3-Aryl- and 3-Vinyldoles from 2-Alkynylanilines. European Journal of Organic Chemistry, 2003(14), 2671–2678. Link

-

Mizukami, A., et al. (2016). Rhodium-Catalyzed Cyclization of 2-Ethynylanilines in the Presence of Isocyanates: Approach toward Indole-3-carboxamides. Organic Letters, 18(4), 748–751. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. diposit.ub.edu [diposit.ub.edu]

Troubleshooting & Optimization

troubleshooting Sonogashira coupling with electron-deficient anilines

Ticket Subject: Troubleshooting Electron-Deficient Anilines (e.g., Nitro-, Cyano-, Halo-anilines) Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Phase: The "Push-Pull" Paradox

Welcome to the support center. If you are attempting to couple a terminal alkyne with an electron-deficient aniline (e.g., 4-nitro-2-iodoaniline) and experiencing low yields, you are likely fighting a "Push-Pull" conflict in the catalytic cycle.

The Mechanism of Failure

While electron-withdrawing groups (EWGs) like

-

The "Push" (Good): The EWG pulls electron density from the aromatic ring, weakening the C-X bond. This makes the oxidative addition of Pd(0) into the Ar-X bond faster than with neutral arenes.

-

The "Pull" (Bad): The free amine acts as a ligand. Even though EWGs reduce the basicity of the amine, the high local concentration allows the nitrogen lone pair to displace your phosphine ligands, forming an inactive Pd(II)-amine complex (Catalyst Poisoning).

-

The Copper Trap: If using Copper(I), the amine can also chelate Cu, disrupting the transmetallation step and promoting alkyne homocoupling (Glaser coupling).

Visualizing the Failure Mode

The following diagram illustrates where the cycle breaks down.

Caption: Figure 1. The Kinetic Trap. While EWGs accelerate Oxidative Addition, the free amine diverts the Pd(II) intermediate into an inactive state (Red path).

Troubleshooting Q&A (FAQs)

Ticket #101: "My reaction turns black immediately and yields are <10%."

-

Diagnosis: "Pd-Black" formation indicates catalyst decomposition. The amine displaced the stabilizing phosphine ligands, causing the "naked" Palladium to aggregate.

-

Solution: You need a ligand that binds tighter than the amine or is bulky enough to block the amine.

-

Immediate Fix: Increase the phosphine-to-palladium ratio. If using

, add 10-20 mol% extra free -

Pro Fix: Switch to bulky, electron-rich Buchwald ligands like XPhos or SPhos .[1] These create a steric shell that prevents the amine from binding while facilitating the coupling [1].

-

Ticket #102: "I see the aryl halide disappearing, but the main product is the alkyne dimer (Glaser product)."

-

Diagnosis: The Transmetallation step is too slow. Oxygen has leaked in, allowing the Copper cycle to oxidize the alkyne into a dimer (A-C≡C-C≡C-A) instead of coupling it to the Palladium.

-

Solution:

-

Degas Rigorously: Sparging with Argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles).

-

Slow Addition: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of Copper-acetylide low, statistically favoring the cross-coupling over the homocoupling.

-

Go Copper-Free: See Protocol B below.

-

Ticket #103: "My Nitro-aniline won't dissolve in THF or Toluene."

-

Diagnosis: Electron-deficient anilines have high lattice energy and poor solubility in non-polar solvents.

-

Solution: Switch to polar aprotic solvents. DMF (Dimethylformamide) or DMA (Dimethylacetamide) are standard.

-

Warning: If heating >80°C in DMF with base, DMF can decompose to form dimethylamine, which acts as a nucleophile. Keep Temp <80°C or use NMP.

-

Optimized Protocols

Do not rely on "standard" conditions. Choose the protocol based on your willingness to protect the amine.[2]

Protocol A: The "Golden Standard" (Amine Protected)

Best for: High-value intermediates where yield is critical.

Why: Acetyl protection (

-

Protection: Treat aniline with

(Acetic anhydride) in AcOH. (Yield >95%). -

Coupling:

-

Catalyst:

(2-5 mol%) -

Co-Catalyst: CuI (1-2 mol%)

-

Base:

(2-3 equiv) -

Solvent: THF/DMF (1:1)

-

Temp: 40-60°C.

-

-

Deprotection: Reflux in

or use Hydrazine hydrate.

Protocol B: The "Direct Shot" (Unprotected / Copper-Free)

Best for: Rapid screening or when protection/deprotection is impossible. Why: Eliminates Copper (preventing Glaser coupling) and uses a specialized ligand to outcompete the amine.[1]

-

Reagents:

-

Substrate: 1.0 equiv Electron-deficient Iodoaniline.

-

Alkyne: 1.2 equiv Terminal Alkyne.

-

Catalyst:

(2 mol%) + XPhos (4 mol%). -

Base:

(2.0 equiv) - Inorganic bases often work better for unprotected anilines than amines. -

Solvent:

or Toluene (if soluble).

-

-

Procedure:

-

Charge solid reagents into a vial.

-

Seal and purge with Argon (3x).

-

Add degassed solvent via syringe.

-

Heat to 80°C for 4-12 hours.

-

-

Note: If XPhos is unavailable, use

with excess

Ligand & Base Selection Matrix

Use this table to select reagents based on your specific substrate constraints.

| Substrate Feature | Recommended Ligand | Recommended Base | Rationale |

| Standard (Protected) | Standard conditions are sufficient; cost-effective. | ||

| Free | XPhos or SPhos | Bulky ligands prevent amine coordination; inorganic base prevents N-alkylation side reactions. | |

| Sterically Hindered | Highly active ligand needed for difficult oxidative addition. | ||

| High Glaser Side-Product | dppf (bidentate) | DIPA (Diisopropylamine) | Bidentate ligands stabilize Pd; DIPA is less prone to oxidation than TEA. |

Decision Tree for Troubleshooting

Follow this logic flow to diagnose your specific failure.

Caption: Figure 2. Diagnostic logic flow for isolating the root cause of reaction failure.

References

-

Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition. [Link]

-

Plenio, H., et al. (2012). "The Sonogashira Coupling of Aryl Bromides and Chlorides: A Guide to Catalyst Selection." Journal of Organic Chemistry. [Link]

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. [Link]

-

Handa, S., et al. (2018).[3] "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings." Organic Letters. [Link]

Sources

Technical Support Center: Purification of Crude 4-Bromo-2-ethynyl-6-fluoroaniline

Welcome to the technical support center for 4-bromo-2-ethynyl-6-fluoroaniline. This versatile building block is a critical intermediate in the synthesis of pharmaceuticals and advanced materials.[1] However, its purification can present significant challenges due to its unique chemical functionalities. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and in-depth protocols to overcome common purification hurdles. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you to proactively optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries regarding the handling and purification of crude 4-bromo-2-ethynyl-6-fluoroaniline.

Q1: My crude product is a dark brown or black solid/oil. What causes this discoloration and how can I prevent it?

A1: The discoloration is almost certainly due to the aerial oxidation of the aniline functional group.[2] Anilines are notoriously sensitive to air and light, leading to the formation of highly colored polymeric and quinone-like impurities.[2] To mitigate this:

-

Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration steps.

-

Storage: Store the crude and purified material in a cool, dark place, preferably under an inert atmosphere.[2]

-

Remediation: Discoloration can often be removed during recrystallization by adding a small amount of activated carbon, which adsorbs the colored impurities.[3]

Q2: What are the most probable impurities I should expect in my crude product?

A2: The impurity profile is dictated by the synthetic route. Assuming a Sonogashira coupling between a dibromo-fluoroaniline precursor and a protected alkyne, followed by deprotection, the common impurities are:

-

Unreacted Starting Materials: Residual 1,4-dibromo-2-fluoroaniline or the alkyne source.

-

Sonogashira Byproducts: The primary byproduct is often the homocoupled alkyne (Glaser-Hay coupling product).[4] You may also see products of dehalogenation where the bromine is replaced by hydrogen.[2]

-

Deprotection-Related Impurities: If a silyl-protected alkyne (e.g., TMS-acetylene) was used, you might find residual silyl-protected product or byproducts from the deprotection reagents (e.g., fluoride salts).[5][6][7]

-

Catalyst Residues: Trace amounts of palladium and copper catalysts used in the coupling reaction.[8][9]

-

Degradation Products: Oxidized and polymerized forms of the aniline product.[2][3]

Q3: Is this compound acidic or basic? How does that affect my purification strategy?

A3: As an aniline derivative, 4-bromo-2-ethynyl-6-fluoroaniline is a weak base. This property is crucial for purification:

-

Chromatography: Its basicity can cause significant peak tailing and even irreversible binding to standard silica gel, which is acidic.[10] This necessitates special chromatographic techniques.

-

Extraction: The basicity allows for purification via acid-base extraction. The aniline can be protonated with a dilute acid to form a water-soluble salt, separating it from non-basic organic impurities.[3]

Q4: What are the key safety precautions for handling this compound?

A4: Halogenated anilines are toxic, can be absorbed through the skin, and are suspected carcinogens.[2] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Avoid creating dust.[11]

Part 2: Troubleshooting Guide - Resolving Specific Purification Issues

This section provides in-depth solutions to specific problems encountered during the purification process.

Problem: My column chromatography is not working well; the compound is streaking or I have poor recovery.

Probable Cause: The basic aniline nitrogen is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to slow, uneven elution (tailing) and, in some cases, decomposition or irreversible adsorption of the product on the column.[10]

Solutions:

-

Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica.

-

Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (Et₃N) or pyridine, into your eluent system (typically 0.1% to 1% v/v).[10] This amine will preferentially bind to the acidic sites, allowing your product to elute cleanly.

-

-

Use a Different Stationary Phase:

-

Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.

-

Amine-Functionalized Silica: Pre-treated silica phases are commercially available and offer excellent performance for purifying amines.[10]

-

-

Reversed-Phase Chromatography: For highly polar anilines, reversed-phase flash chromatography using a C18-functionalized silica can be effective. Using a mobile phase with a slightly alkaline pH can improve retention and separation of basic compounds.[10]

Workflow: Optimizing Column Chromatography for 4-bromo-2-ethynyl-6-fluoroaniline

Caption: Decision workflow for troubleshooting aniline purification by column chromatography.

Problem: My purified product is still contaminated with a non-polar impurity.

Probable Cause: This is likely the homocoupled (Glaser) diyne byproduct from the Sonogashira reaction.[4] This impurity is non-basic and typically much less polar than the desired aniline product.

Solution: Acid-Base Liquid-Liquid Extraction

This classic technique is highly effective for separating basic compounds from neutral or acidic impurities. The aniline is selectively moved into an aqueous layer, leaving non-basic impurities behind in the organic layer.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a 10g scale). The basic aniline will be protonated and move into the aqueous layer. The non-basic Glaser byproduct will remain in the organic layer.

-

Isolate Aqueous Layer: Combine the acidic aqueous layers. The desired product is now in this layer as a hydrochloride salt. Discard the organic layer containing the non-basic impurities.

-

Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. This deprotonates the aniline salt, causing the free base to precipitate or form an oil.

-

Re-extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM (3 x 50 mL). The purified aniline product will move back into the organic layer.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Problem: My product is clean by NMR, but it's still discolored.

Probable Cause: Trace amounts of highly colored oxidation impurities are present that may be below the detection limit of NMR but are visually apparent.

Solution: Recrystallization with Activated Carbon

This is the most effective method for removing colored impurities.[3]

Experimental Protocol: Decolorizing Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol/water, toluene/hexanes). The ideal system is one where the product is soluble in the hot solvent but sparingly soluble in the cold solvent.

-

Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of hot solvent.

-

Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.

-

Hot Filtration: Briefly reheat the mixture to boiling and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified, lighter-colored crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 3: Data Summary and Reference Protocols

Table 1: Common Impurities and Recommended Purification Strategies

| Impurity Name/Type | Probable Source | Key Differentiating Property | Primary Removal Method | Secondary Method |

| Glaser Homocoupling Product | Sonogashira Reaction | Non-basic, low polarity | Acid-Base Extraction | Column Chromatography |

| Unreacted Aryl Halide | Sonogashira Reaction | Non-basic, polarity similar to product | Column Chromatography | Recrystallization |

| TMS-Protected Alkyne | Incomplete Deprotection | Non-basic, low polarity | Column Chromatography | Acid-Base Extraction |

| Oxidized/Polymeric Anilines | Air/Light Exposure | Highly polar, highly colored | Recrystallization with Carbon | Column Chromatography |

| Palladium/Copper Catalysts | Sonogashira Reaction | Metallic/Inorganic Salts | Filtration through Celite® | Metal Scavenging Agents |

Diagram: Overall Purification Decision Logic

Caption: A logical flowchart for selecting a purification strategy based on initial analysis.

References

- Benchchem.

- Books. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.

- Benchchem.

- Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.

- Google Patents.

- Books Gateway. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- ChemicalBook. 4-Bromo-2-fluoroaniline synthesis.

- How do I purify ionizable organic amine compounds using flash column chrom

- Request PDF. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.

- ResearchGate.

- SciELO México.

- ChemicalBook.

- DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.

- Chem-Impex. 4-Bromo-2-fluoroaniline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.mx [scielo.org.mx]

- 7. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

preventing decomposition of 4-bromo-2-ethynyl-6-fluoroaniline during purification

Technical Support Center: Purification of 4-bromo-2-ethynyl-6-fluoroaniline

Welcome to the technical support center for 4-bromo-2-ethynyl-6-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Due to its unique trifunctional nature, this molecule presents specific stability challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to help you prevent decomposition and achieve high purity.

Section 1: Understanding the Instability of 4-bromo-2-ethynyl-6-fluoroaniline

A successful purification strategy begins with a fundamental understanding of the molecule's inherent vulnerabilities. The decomposition of 4-bromo-2-ethynyl-6-fluoroaniline is not random; it is a direct consequence of the interplay between its three key functional groups.

Q1: What specific structural features make 4-bromo-2-ethynyl-6-fluoroaniline prone to decomposition during purification?

A1: The instability of this molecule arises from a combination of factors related to its aniline, terminal alkyne, and halogen-substituted aromatic ring systems.

-

Aniline Moiety: The primary amino group (-NH₂) is susceptible to oxidation, especially when exposed to air and light.[1] This process can lead to the formation of highly colored quinone-like species and polymeric materials, which are often observed as a darkening of the product from a beige solid to a dark red or brown substance.[1]

-

Terminal Alkyne Group: The ethynyl C-H bond is weakly acidic (pKa ≈ 25) and the alkyne itself is highly reactive.[2][3] It is particularly vulnerable to oxidative homocoupling, known as Glaser coupling, which forms a symmetric 1,4-disubstituted diacetylene dimer.[4] This side reaction is significantly catalyzed by residual copper salts from the preceding Sonogashira coupling reaction and is promoted by the presence of oxygen.[4][5]

-

Halogenated Aromatic System: The fluorine and bromine atoms are strong electron-withdrawing groups by induction, which decreases the basicity of the aniline nitrogen.[6][7][8] While this can sometimes reduce unwanted acid-catalyzed side reactions, it also influences the molecule's interaction with stationary phases during chromatography.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary decomposition pathways for 4-bromo-2-ethynyl-6-fluoroaniline.

Section 2: Frequently Asked Questions (FAQs) - General Handling & Proactive Prevention

Addressing potential issues before beginning purification can save significant time and material.

Q2: My crude product from the Sonogashira reaction is already a dark, tar-like material. What went wrong?

A2: A dark crude product typically indicates that significant degradation, primarily oxidation of the aniline, occurred during the reaction or subsequent workup.[1] This can be caused by prolonged reaction times at elevated temperatures, insufficient inert atmosphere (oxygen exposure), or an oxidative workup. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict nitrogen or argon atmosphere from start to finish.

Q3: What are the most common impurities I should anticipate from a Sonogashira coupling synthesis?

A3: Besides the degradation products mentioned above, you should expect process-related impurities. These include:

-

Unreacted starting materials (e.g., the aryl halide).

-

The homocoupled alkyne dimer (Glaser product).[4]

-

Residual palladium and copper catalysts.

-

Byproducts from side reactions involving the phosphine ligands or base.

Q4: What are the best practices for handling and storing both crude and purified 4-bromo-2-ethynyl-6-fluoroaniline?

A4: Given its sensitivities, proper handling is critical.

-

Atmosphere: Always handle the compound under an inert atmosphere (nitrogen or argon) to the greatest extent possible.

-

Light: Protect the compound from direct light by using amber vials or wrapping containers in aluminum foil.

-

Temperature: Store the material at low temperatures (0-8 °C is recommended) to slow the rate of decomposition.[9] For long-term storage, -20 °C is preferable.

-

Purity: The purified compound is often less stable than the crude mixture because trace stabilizers may have been removed. Prompt and proper storage after purification is essential.

Section 3: Troubleshooting Guide for Purification

This section addresses specific problems encountered during the purification process and provides validated protocols to resolve them.

Caption: Decision workflow for selecting a purification strategy.

Issue 1: The product streaks badly or remains on the baseline during silica gel column chromatography, and the collected fractions are discolored.

-

Causality: This is a classic sign of strong interaction between the basic aniline and the acidic surface of standard silica gel.[10] Prolonged contact with the acidic silica can catalyze decomposition, leading to tailing, irreversible adsorption (product loss), and the formation of colored impurities on the column.[11]

-

Solution: Column Chromatography with a Basic Modifier. By adding a small amount of a volatile base like triethylamine (TEA) to the eluent, you neutralize the acidic sites on the silica gel. This prevents the protonation of your aniline, allowing it to elute cleanly and quickly, minimizing on-column decomposition.

Protocol 1: Column Chromatography with Triethylamine (TEA) Modifier

-

Slurry Preparation: Prepare the silica gel slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

-

Column Packing: Pack the column using the TEA-containing slurry and eluent. Do not let the column run dry.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Pre-adsorb the sample onto a small amount of silica gel. Allow the solvent to evaporate completely in a fume hood.

-

Elution: Carefully load the dried, pre-adsorbed sample onto the top of the column. Begin elution with the TEA-containing solvent system, gradually increasing polarity as needed.

-

Fraction Collection: Collect fractions and monitor by TLC. Combine the pure fractions.

-

Solvent Removal: Remove the solvent and TEA under reduced pressure (rotary evaporator). A cool water bath (15-20 °C) is recommended to prevent thermal degradation. Co-evaporation with a solvent like toluene can help remove the final traces of TEA.

-

Issue 2: A new, less-polar spot appears on the TLC plate during purification or upon standing.

-

Causality: This is highly indicative of the alkyne homocoupling (Glaser) product.[4] This reaction is catalyzed by residual copper(I) from the Sonogashira synthesis and is driven by oxygen. Even trace amounts of copper can be problematic.

-

Solution: Pre-Chromatography Chelating Wash. Before committing to purification, perform a liquid-liquid extraction to remove the catalytic copper. A dilute aqueous solution of ammonium hydroxide or EDTA forms a stable, water-soluble complex with copper, effectively removing it from the organic phase.

-

Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or MTBE).

-

Wash the organic layer 2-3 times with a 5% aqueous ammonium hydroxide solution or a 0.5M EDTA solution.

-

Wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature. The resulting crude product will be significantly depleted of copper and less prone to homocoupling.

-

Section 4: Alternative Purification Strategy

When impurities have significantly different solubility profiles from the desired product, recrystallization can be a highly effective and scalable alternative to chromatography.[12][13]

Q5: When should I choose recrystallization over chromatography?

A5: Recrystallization is ideal when your crude product is relatively clean (>85% pure) and the major impurities are either much more soluble or much less soluble than your product in a given solvent system. It avoids potential on-column decomposition but may result in lower yields if not optimized.[13] A key challenge can be "oiling out," where the compound separates as a liquid instead of forming crystals.[14] This can often be overcome by using a larger solvent volume or a different solvent system.[14]

Protocol 2: Two-Solvent Recrystallization

-

Solvent Selection: Through small-scale solubility tests, identify a solvent pair: a "good" solvent in which the compound is soluble (e.g., Toluene, Dichloromethane, Ethyl Acetate) and a "poor" solvent in which it is insoluble (e.g., Hexane, Heptane).[15][16] The two solvents must be miscible.

-